Welcome to the BenchChem Online Store!
molecular formula C6H8O2 B1355394 2,2-Dimethylbut-3-ynoic acid CAS No. 56663-76-4

2,2-Dimethylbut-3-ynoic acid

Cat. No. B1355394
M. Wt: 112.13 g/mol
InChI Key: WCDPCILUMOPENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08492371B2

Procedure details

Commercially available, 2,2-dimethylbut-3-ynoic acid (Betapharma), thiosemicarbazide (Aldrich) and phosphorus oxychloride (Aldrich) were processed as described for Example 1A to obtain the title compound. MS (ESI+) m/z 168 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:8])([C:6]#[CH:7])[C:3](O)=O.[NH2:9][NH:10][C:11]([NH2:13])=[S:12].P(Cl)(Cl)(Cl)=O>>[CH3:1][C:2]([C:3]1[S:12][C:11]([NH2:13])=[N:10][N:9]=1)([CH3:8])[C:6]#[CH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)(C#C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NNC(=S)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C#C)(C)C1=NN=C(S1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.